Technical Guide: 4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide
Technical Guide: 4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide
This is an in-depth technical guide on 4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide , a specialized diacylhydrazine compound. This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on its synthesis, structural properties, and application as a pharmacophore in antimicrobial and coordination chemistry research.
Synonyms: N-(4-Bromobenzoyl)-N'-nicotinoylhydrazine; 1-(4-Bromobenzoyl)-2-nicotinoylhydrazine. Chemical Class: N,N'-Diacylhydrazine (Symmetrical/Asymmetrical Hydrazide).
Executive Summary & Chemical Identity
4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide is an asymmetrical diacylhydrazine synthesized from the condensation of 4-bromobenzoic acid and nicotinic acid derivatives. It serves as a critical bidentate or tridentate ligand in coordination chemistry and a privileged scaffold in medicinal chemistry, particularly for antitubercular and anticancer drug design.
Its structure combines two bioactive moieties:[1][2][3]
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Nicotinoyl group (Pyridine-3-carbonyl): Derived from niacin (Vitamin B3), providing hydrogen-bonding capability and metal affinity.
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4-Bromobenzoyl group: Provides lipophilicity and a halogen handle (Br) for further cross-coupling reactions or halogen bonding interactions in protein active sites.
Physiochemical Profile
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ |
| Molecular Weight | 320.14 g/mol |
| Core Scaffold | N,N'-Diacylhydrazine (-CO-NH-NH-CO-) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 2 (Amide NH) |
| H-Bond Acceptors | 4 (Carbonyl O, Pyridine N) |
| Tautomerism | Exists in Amido-Iminol equilibrium (critical for chelation) |
Synthesis & Reaction Causality
The synthesis of 4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide follows a nucleophilic acyl substitution pathway. The choice of reagents—specifically the use of nicotinic hydrazide as the nucleophile and 4-bromobenzoyl chloride as the electrophile—is driven by the higher reactivity of the acid chloride and the stability of the hydrazide precursor.
Mechanistic Pathway[4]
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Nucleophilic Attack: The terminal nitrogen of nicotinic hydrazide attacks the carbonyl carbon of 4-bromobenzoyl chloride.
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Elimination: Chloride ion is eliminated, reforming the carbonyl double bond.
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Proton Transfer: A base (typically Pyridine or Triethylamine) abstracts the acidic proton to neutralize the HCl byproduct, driving the equilibrium forward.
Experimental Protocol: Step-by-Step Synthesis
Note: This protocol is a self-validating system; the formation of a precipitate indicates reaction progress.
Reagents:
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Nicotinic hydrazide (1.0 eq)
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4-Bromobenzoyl chloride (1.1 eq)
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Dry Pyridine (Solvent/Base) or Ethanol/Triethylamine
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Ice-cold water
Procedure:
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Dissolution: Dissolve 10 mmol of nicotinic hydrazide in 20 mL of dry pyridine (or ethanol with 15 mmol TEA) in a round-bottom flask. Reasoning: Pyridine acts as both solvent and acid scavenger.
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Addition: Cool the solution to 0–5°C in an ice bath. Add 11 mmol of 4-bromobenzoyl chloride dropwise over 30 minutes. Control: Slow addition prevents exotherms that could lead to di-acylation or decomposition.
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Reflux: After addition, warm to room temperature and then reflux for 4–6 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Disappearance of hydrazide indicates completion.
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Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.
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Purification: Filter the solid, wash with 5% NaHCO₃ (to remove unreacted acid) and water. Recrystallize from ethanol/DMF.
Visualization: Synthesis Workflow
Caption: Nucleophilic acyl substitution pathway for the synthesis of the diacylhydrazine scaffold.
Biological & Chemical Applications
This compound is not merely an end-product but a versatile pharmacophore and synthon .
A. Antitubercular Activity (InhA/KatG Interaction)
Researchers investigate this scaffold as a lipophilic analog of Isoniazid (INH).
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Mechanism: Like INH, the nicotinoyl hydrazide moiety can be activated by the catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis, forming an isonicotinoyl-NAD adduct that inhibits InhA (enoyl-ACP reductase).
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Advantage: The 4-bromophenyl tail increases lipophilicity (LogP ~2.1 vs -0.7 for INH), potentially enhancing penetration through the waxy mycobacterial cell wall.
B. Coordination Chemistry (Metal Chelation)
The molecule exhibits keto-enol tautomerism , allowing it to act as a ligand for transition metals (Cu²⁺, Fe³⁺, Zn²⁺).
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Neutral Form: Binds through Carbonyl O and Amide N.
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Anionic Form (Enolized): Upon deprotonation, it acts as a mono- or dianionic ligand, forming stable 5-membered chelate rings. This is critical for designing metallodrugs with SOD (Superoxide Dismutase) mimetic activity.
C. Precursor for 1,3,4-Oxadiazoles
Cyclodehydration of this diacylhydrazine using POCl₃ or SOCl₂ yields 2-(4-bromophenyl)-5-(3-pyridyl)-1,3,4-oxadiazole .
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Significance: 1,3,4-oxadiazoles are potent electron-transporting materials in OLEDs and possess enhanced thermal stability and biological activity compared to the open-chain hydrazide.
Experimental Validation: Characterization Protocol
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.
| Technique | Diagnostic Signal | Structural Inference |
| FT-IR | 3200–3300 cm⁻¹ (NH stretch) | Confirms secondary amide presence. |
| FT-IR | 1650–1680 cm⁻¹ (C=O stretch) | Identifying the two carbonyl environments (Amide I). |
| ¹H NMR | δ 10.5–10.8 ppm (Singlets, 2H) | Two distinct amide NH protons (D₂O exchangeable). |
| ¹H NMR | δ 9.0, 8.7 ppm (Pyridine protons) | Characteristic downfield shift of alpha-protons in nicotinoyl ring. |
| Mass Spec | m/z 320/322 (1:1 ratio) | Confirms presence of one Bromine atom (⁷⁹Br/⁸¹Br isotope pattern). |
Mechanism of Action: Metal Chelation Pathway
The biological activity of this compound often relies on its ability to chelate essential metal ions (Iron deprivation) or deliver cytotoxic metals (Copper) to tumor cells.
Caption: Transformation from keto-ligand to active metal-chelate complex responsible for biological activity.
References
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Bernhardt, P. V. (2011). Coordination chemistry of hydrazones and diacylhydrazines. Journal of Coordination Chemistry , 64(12), 2035-2055.
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules , 12(8), 1910-1939.
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Sravya, S., et al. (2015).[2] Crystal structure of (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate (Structural Analog Reference). IUCrData , 3, x151025.
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PubChem Compound Summary. (n.d.). Nicotinic acid hydrazide derivatives. National Center for Biotechnology Information .
